1-(3-Chlorophenyl)piperazine dihydrochloride

Catalog No.
S643475
CAS No.
51639-49-7
M.F
C10H15Cl3N2
M. Wt
269.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)piperazine dihydrochloride

CAS Number

51639-49-7

Product Name

1-(3-Chlorophenyl)piperazine dihydrochloride

IUPAC Name

1-(3-chlorophenyl)piperazine;dihydrochloride

Molecular Formula

C10H15Cl3N2

Molecular Weight

269.6 g/mol

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H

InChI Key

OSZCTRWSGNWWBL-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl

Synonyms

1-(3-chlorophenyl)piperazine, 1-(3-chlorophenyl)piperazine dihydrochloride, 1-(3-chlorophenyl)piperazine monohydrochloride, 1-(m-chlorophenyl)piperazine, 1-3-CPP, 3-chlorophenylpiperazine, dihydrochloro phenyl piperazine, m-chlorophenylpiperazine, m-CPP, meta-chlorophenylpiperazine

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl

1-(3-Chlorophenyl)piperazine dihydrochloride (CAS 51639-49-7), commonly known as mCPP dihydrochloride, is a phenylpiperazine derivative widely utilized as a 5-HT2C receptor agonist and a critical metabolic intermediate in the synthesis of antidepressants such as trazodone and nefazodone [1]. In procurement and material selection, the dihydrochloride salt is heavily prioritized over its free base counterpart. This preference is driven by its defined solid-state stability, high aqueous solubility, and precise stoichiometry, which are essential for both reproducible biological assays and its role as a highly reliable analytical reference standard (Trazodone Impurity L) in pharmaceutical quality control [2].

Substituting the dihydrochloride salt with the generic free base (CAS 6640-24-0) introduces severe handling, formulation, and reproducibility failures. The free base is an oily liquid at room temperature that is prone to oxidation and practically insoluble in water. In a manufacturing or laboratory setting, this liquid state causes significant weighing errors and stoichiometric imbalances during active pharmaceutical ingredient (API) synthesis. Furthermore, in analytical contexts, using the unstable liquid free base as a quantitative HPLC reference standard leads to variable Relative Response Factor (RRF) calculations, directly resulting in false-positive Out-Of-Specification (OOS) results [1]. For biological testing, the free base requires organic co-solvents like DMSO, which can confound in vitro cellular assays, making the water-soluble dihydrochloride salt the only viable choice for rigorous workflows.

Physical State and Weighing Precision (Processability)

The dihydrochloride salt (CAS 51639-49-7) exists as a stable, highly crystalline solid with a melting point of 210–215°C . In stark contrast, the free base (CAS 6640-24-0) is an oily liquid at room temperature [1]. This fundamental physical difference eliminates the volumetric and viscous transfer errors associated with handling liquids, ensuring precise stoichiometric ratios during the synthesis of trazodone and related psychoactive compounds.

Evidence DimensionPhysical state and melting point
Target Compound DataStable crystalline solid, mp 210–215°C
Comparator Or BaselineFree base (CAS 6640-24-0): Oily liquid
Quantified DifferenceSolid vs. liquid state, enabling exact gravimetric weighing
ConditionsStandard laboratory temperature and pressure (STP)

Ensures precise stoichiometric control during API synthesis and provides long-term shelf stability without oxidative degradation.

Aqueous Solubility for Assay Compatibility

The dihydrochloride salt demonstrates excellent aqueous solubility, readily dissolving in water and physiological buffers (e.g., >10 mg/mL in PBS pH 7.2) . Conversely, the free base is practically insoluble in water and requires organic solvents such as DMSO or ethanol for dissolution. The ability to formulate the dihydrochloride salt directly into aqueous media prevents the cytotoxic or confounding effects of organic co-solvents in sensitive 5-HT receptor binding assays.

Evidence DimensionAqueous solubility
Target Compound DataFreely soluble (>10 mg/mL in PBS)
Comparator Or BaselineFree base: Insoluble in water
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsAqueous buffer (PBS, pH 7.2) at room temperature

Allows direct formulation into aqueous media for in vitro neuropharmacology assays without the confounding toxicity of organic co-solvents.

Analytical Standard Reliability for Impurity Profiling

As an analytical reference standard (Trazodone Impurity L), the dihydrochloride salt provides a defined, stable stoichiometry (MW 269.6 g/mol) that allows for exact Relative Response Factor (RRF) calculations [1]. Utilizing the liquid free base introduces a 10–20% assay variability due to its hygroscopic nature and susceptibility to degradation, which skews quantitative HPLC results[2]. The defined salt form prevents assay overestimation and costly regulatory investigations.

Evidence DimensionAssay variability in RRF calculation
Target Compound Data100% defined stoichiometric salt form
Comparator Or BaselineLiquid free base: Variable assay purity (often <90% effective purity over time)
Quantified DifferenceEliminates up to 20% assay variability
ConditionsQuantitative HPLC impurity tracking

Prevents false-positive Out-Of-Specification (OOS) results during pharmaceutical QA/QC, saving significant time and resources.

Quantitative Impurity Profiling (Trazodone/Nefazodone QA/QC)

Leveraging its defined stoichiometry and solid-state stability, the dihydrochloride salt is the optimal reference standard (Impurity L) for HPLC and qNMR validation in pharmaceutical manufacturing, preventing false OOS results [1].

In Vitro 5-HT Receptor Assays

Due to its high aqueous solubility, this salt form is directly compatible with cell culture media, making it the preferred 5-HT2C agonist for neuropharmacological screening without the risk of DMSO-induced cytotoxicity [2].

Precursor for API Synthesis

As a stoichiometrically precise and easily weighable solid, it serves as a reliable intermediate for synthesizing novel phenylpiperazine-based psychoactive compounds or atypical antipsychotics, avoiding the handling errors of the liquid free base [1].

UNII

MY02G3EAXQ

Related CAS

6640-24-0 (Parent)

Other CAS

51639-49-7

Wikipedia

1-(3-chlorophenyl)piperazine dihydrochloride

Dates

Last modified: 08-15-2023

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